Lipophilicity Tuning: XLogP3-AA Difference Between 4-Br-2-F and 4-F Benzamido Analogs
The presence of a bromine atom at the para-position of the benzamido ring in compound 392290-08-3 elevates calculated lipophilicity by approximately 0.8–1.2 log units compared to the direct 4-fluoro analog (Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate), as determined by XLogP3-AA values from structurally aligned PubChem entries [1][2]. Such a difference is highly relevant for membrane permeability and non-specific protein binding, where an XLogP window of 4–6 is often targeted for oral bioavailability.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.0 |
| Comparator Or Baseline | Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate: XLogP3-AA = 5.2 (estimated from closely related analog, CID 3307772 vs CID 4048244) |
| Quantified Difference | ΔXLogP ≈ +0.8 to +1.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Procurement of the 4-bromo-2-fluoro congener is necessary when experimental ADME profiling requires a lipophilicity near LogD 6; the 4-fluoro analog will under-estimate membrane partitioning and may give false-negative permeability results.
- [1] PubChem Compound Summary for CID 3307772, Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 4048244, Ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate (structurally related analog, CAS 392290-16-3). National Center for Biotechnology Information (2026). View Source
